

Application Notes and Protocols for Using Lifeact with Confocal and TIRF Microscopy

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Compound of Interest

Compound Name: Lifeact peptide

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Introduction to Lifeact: A Versatile F-Actin Probe

Lifeact is a 17-amino-acid peptide derived from the yeast actin-binding protein Abp140, which has become a widely used tool for visualizing filamentous actin (F-actin) in live and fixed eukaryotic cells.^{[1][2][3]} When fused to a fluorescent protein (FP) such as GFP or RFP, Lifeact-FP allows for the real-time imaging of dynamic actin-based processes, including cell migration, morphogenesis, and cytokinesis.^{[4][5][6]}

Mechanism and Advantages: Lifeact binds to F-actin, providing a fluorescent signal that co-localizes with actin filaments.^{[2][7]} Its key advantages include:

- **Small Size:** As a short peptide, it is less likely to cause steric hindrance compared to larger protein-based probes.^[2]
- **High Signal-to-Noise Ratio:** It specifically labels F-actin, resulting in low cytoplasmic background fluorescence.^[1]
- **Versatility:** It has been successfully used across a wide range of organisms and cell types, from yeast to mammalian cells, and in in vivo models.^{[1][4][6]}

Important Considerations and Potential Artifacts: While Lifeact is a powerful tool, its use requires careful consideration to avoid artifacts. Overexpression can disrupt the native actin

cytoskeleton and its dynamics.^{[8][9]} Studies have shown that high concentrations of Lifeact can:

- Alter cell morphology and interfere with processes like endocytosis and cytokinesis.^{[7][8]}
- Compete with endogenous actin-binding proteins, such as cofilin and myosin, for binding to F-actin.^{[7][10]}
- Promote actin filament nucleation or inhibit elongation in a concentration-dependent manner.^{[11][12]}

The cardinal rule for using Lifeact is to use the lowest possible expression level that allows for adequate visualization. This minimizes perturbation to the cellular processes under investigation.

Quantitative Data Summary

The following table summarizes key quantitative parameters of Lifeact, providing a basis for experimental design and data interpretation.

Parameter	Value	Species/System	Notes	References
Binding Affinity (Kd) to F-Actin	~2.2 μ M	Rabbit Muscle Actin	Co-sedimentation assay.	[12] [13]
~10-15 μ M	In vitro (purified Lifeact-FP)	Varies with the fused fluorescent protein.	[9] [11] [14]	
3.4 - 3.9 μ M	In vitro (mCherry-Lifeact)	Cosedimentation assay.	[10]	
Binding Affinity (Kd) to G-Actin	~70 nM	Pyrene-labeled Actin	Indicates a higher affinity for monomeric actin, though it preferentially labels F-actin in cells due to the much higher local concentration on filaments.	[12] [13]
Effect on Retrograde Flow	No significant effect at low expression	Fibroblasts	In contrast, actin-GFP expression reduced retrograde flow velocity by ~50%.	[2]
Effect on Actin Polymerization	No effect at concentrations up to 55 μ M	Pyrene-labeled Actin	Bulk polymerization and depolymerization rates were	[2] [13]

		unaffected in vitro.	
Competition with Actin Binding Proteins	Yes	In vitro and in vivo	Competes with cofilin and myosin for a binding site on F-actin. [7][10]

Application Notes: Choosing Between Confocal and TIRF Microscopy

The choice between confocal and Total Internal Reflection Fluorescence (TIRF) microscopy depends on the specific cellular structures and processes being investigated.

Confocal Microscopy:

- Principle: Uses a pinhole to reject out-of-focus light, allowing for optical sectioning of thick specimens.
- Best For:
 - Visualizing the 3D organization of the actin cytoskeleton throughout the cell volume.
 - Imaging actin structures in tissues or whole organisms.[6]
 - Studying processes like cell division, where large-scale 3D rearrangements occur.
 - Investigating F-actin distribution in relation to internal organelles.[15]
- Limitations: Lower signal-to-noise ratio for structures near the coverslip compared to TIRF; can cause more phototoxicity throughout the cell volume during long-term imaging.

Total Internal Reflection Fluorescence (TIRF) Microscopy:

- Principle: An evanescent wave of laser light selectively excites fluorophores within a very thin region (~100 nm) of the specimen adjacent to the coverslip.[2][16]

- Best For:
 - High-resolution imaging of cortical actin dynamics at the cell-substrate interface.[\[2\]](#)[\[17\]](#)
 - Visualizing structures like lamellipodia, filopodia, stress fiber termini, and focal adhesions with exceptional clarity.[\[1\]](#)[\[2\]](#)
 - Studying processes such as cell spreading, adhesion, and membrane trafficking with minimal background fluorescence.[\[16\]](#)[\[18\]](#)
- Limitations: Only visualizes structures and events occurring in the immediate vicinity of the coverslip.

Experimental Protocols

These protocols provide a general framework. Optimization for specific cell types and experimental goals is essential.

Protocol 1: Transient Transfection of Lifeact-FP Plasmids

This protocol is for introducing Lifeact-FP-encoding plasmids into mammalian cells for transient expression. The key is to titrate the amount of plasmid DNA to achieve low, yet detectable, expression.

Materials:

- Mammalian cells of interest
- Complete culture medium
- Glass-bottom dishes or coverslips suitable for microscopy
- Lifeact-FP plasmid (e.g., pCMV-LifeAct-TagGFP2)
- Transfection reagent (e.g., Lipofectamine™ 3000)
- Opti-MEM™ or other serum-free medium

Methodology:

- **Cell Seeding:** The day before transfection, seed cells onto glass-bottom dishes so they reach 70-80% confluency at the time of transfection.[\[16\]](#)[\[19\]](#)
- **Transfection Complex Preparation (Example with Lipofectamine™ 3000):** a. For each well of a 24-well plate, dilute 0.25-0.5 µg of Lifeact-FP plasmid DNA into 25 µL of Opti-MEM™. Add P3000™ Reagent and mix. Note: Start with a low amount of DNA and optimize as needed. b. In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ 3000) in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted DNA and diluted lipid reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow complexes to form.[\[16\]](#)[\[18\]](#)
- **Transfection:** Add the DNA-lipid complexes dropwise to the cells.
- **Incubation:** Incubate the cells for 18-24 hours at 37°C and 5% CO₂. Expression is typically sufficient for imaging within this timeframe.
- **Imaging:** Replace the medium with appropriate live-cell imaging buffer just before microscopy. Select cells with the dimmest detectable fluorescence for imaging to ensure minimal cytoskeletal perturbation.[\[20\]](#)

Protocol 2: Generation of Stable Lifeact-FP Cell Lines

Creating a stable cell line provides a homogenous population with consistent, low-level expression, ideal for reproducible, long-term experiments.

Materials:

- Host cell line
- Lifeact-FP plasmid containing a selection marker (e.g., neomycin or puromycin resistance)
- Linearized plasmid DNA
- Transfection reagent
- Selection antibiotic (e.g., G418 or puromycin)

- Cloning cylinders or fluorescence-activated cell sorting (FACS) access

Methodology:

- Transfection: Transfect the host cell line with the linearized Lifeact-FP plasmid as described in Protocol 1.
- Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium. The concentration must be predetermined by generating a kill curve for the host cell line.
- Clonal Expansion: Maintain the cells under selection, replacing the medium every 3-4 days. Non-transfected cells will die, while resistant colonies will begin to form.[\[21\]](#)
- Isolation: Isolate individual, fluorescent colonies using cloning cylinders or by using FACS to sort for cells with low fluorescence intensity.
- Screening and Validation: Expand the isolated clones and screen them by microscopy to identify those with uniform, low expression of Lifeact-FP and normal cell morphology. Validate that actin-dependent functions (e.g., migration, division) are not impaired compared to the parental cell line.

Protocol 3: Cell Preparation for High-Resolution Imaging (Confocal/TIRF)

Proper sample preparation is critical for obtaining high-quality images.

Materials:

- High-quality glass-bottom dishes or coverslips (#1.5 thickness)
- Extracellular matrix protein (e.g., fibronectin, laminin, Matrigel) if required for cell adhesion. [\[19\]](#)[\[22\]](#)
- Phosphate-Buffered Saline (PBS)

- Live-cell imaging medium (e.g., FluoroBrite™ DMEM) supplemented with serum and glutamine, pre-warmed to 37°C.[22]

Methodology:

- Dish/Coverslip Coating: a. If required, coat the glass surface with an extracellular matrix protein. For example, incubate with 10 µg/mL fibronectin in PBS for 1 hour at 37°C.[19] b. Aspirate the coating solution and wash gently with PBS before seeding cells.
- Cell Seeding: Seed Lifeact-expressing cells onto the prepared dishes at a density that will result in sparsely distributed single cells or sub-confluent monolayers at the time of imaging. This prevents ambiguity from cell-cell contacts.
- Medium Exchange: Immediately before placing the dish on the microscope stage, carefully aspirate the culture medium and replace it with pre-warmed live-cell imaging medium. This type of medium has reduced autofluorescence, improving signal-to-noise.
- Equilibration: Allow the cells to equilibrate on the microscope stage within an environmental chamber (37°C, 5% CO₂) for at least 15-30 minutes before starting image acquisition.

Protocol 4: Image Acquisition Parameters

A. Confocal Microscopy:

- Microscope Setup: Use an inverted confocal microscope equipped with an environmental chamber. Select a high numerical aperture ($NA \geq 1.2$) water or oil immersion objective (e.g., 60x or 63x).
- Laser and Filter Settings: For Lifeact-GFP, use a 488 nm laser line for excitation. Set the emission detection window to approximately 500-550 nm.
- Acquisition Settings:
 - Laser Power: Use the lowest laser power that provides a sufficient signal to avoid phototoxicity and photobleaching.
 - Pinhole: Set the pinhole to 1 Airy Unit (AU) for optimal confocality.

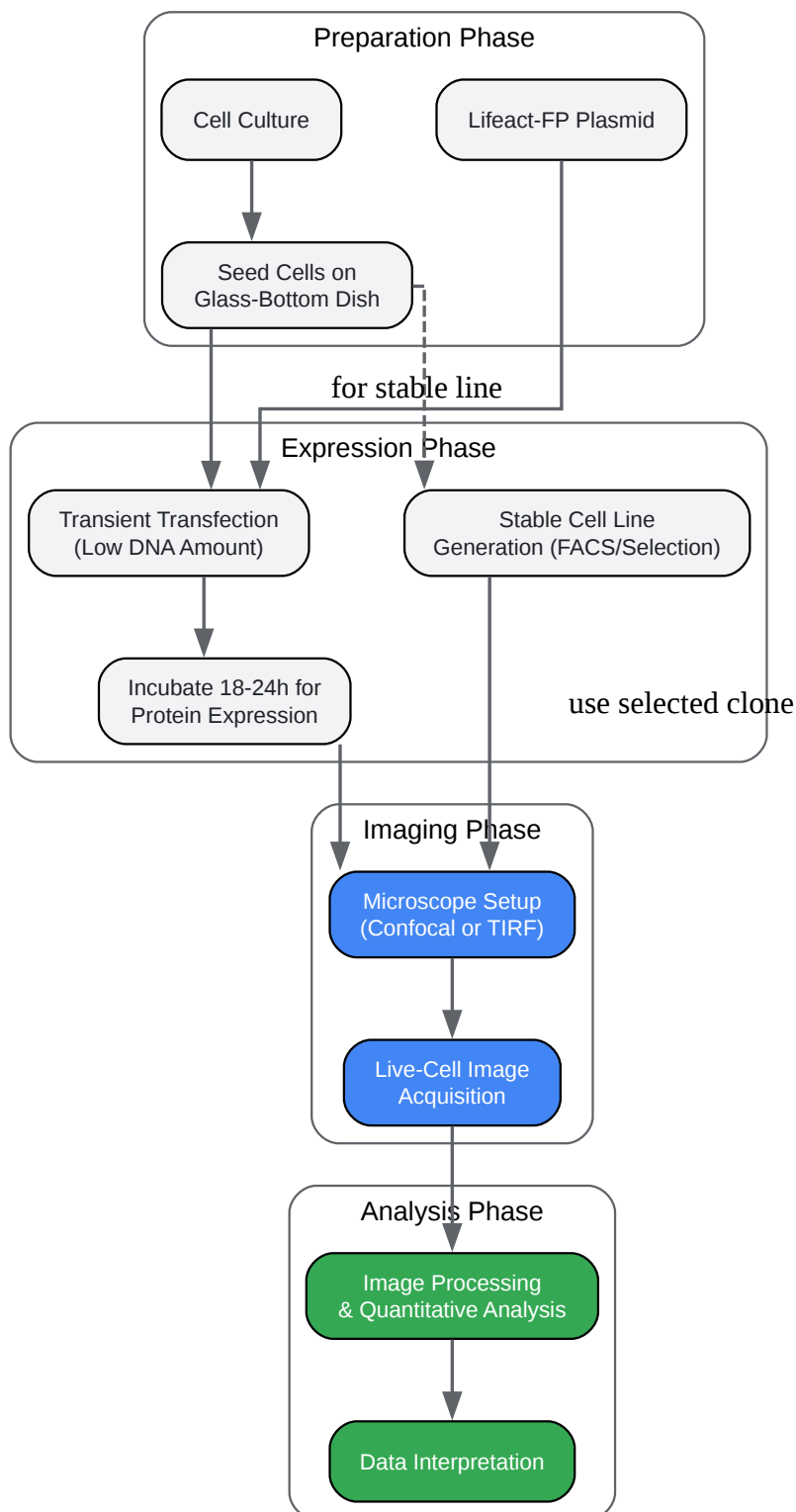
- Dwell Time/Scan Speed: Balance scan speed and signal averaging to achieve a good signal-to-noise ratio without compromising temporal resolution.
- Time-Lapse Imaging: For dynamic processes, acquire images at the slowest frame rate that will still capture the event of interest (e.g., one frame every 5-30 seconds for cell migration).

B. TIRF Microscopy:

- Microscope Setup: Use an inverted microscope equipped with a TIRF objective ($NA \geq 1.45$) and an environmental chamber.
- TIRF Alignment: Adjust the laser angle to achieve total internal reflection. This is confirmed by observing the disappearance of fluorescence from out-of-focus structures (like the nucleus) and the sharp, high-contrast appearance of features at the cell-glass interface.
- Acquisition Settings:
 - Camera: Use a sensitive camera (EMCCD or sCMOS) to detect the low light signal.
 - Laser Power: Keep laser power low (e.g., 1-5 mW at the objective) to minimize phototoxicity in the small excitation volume.[\[16\]](#)
 - Exposure Time: Use short exposure times (e.g., 50-200 ms) to capture rapid actin dynamics.[\[16\]](#)[\[18\]](#)
 - Time-Lapse Imaging: TIRF allows for very high temporal resolution. Frame rates of 1-10 frames per second are common for observing dynamics in lamellipodia or filopodia.

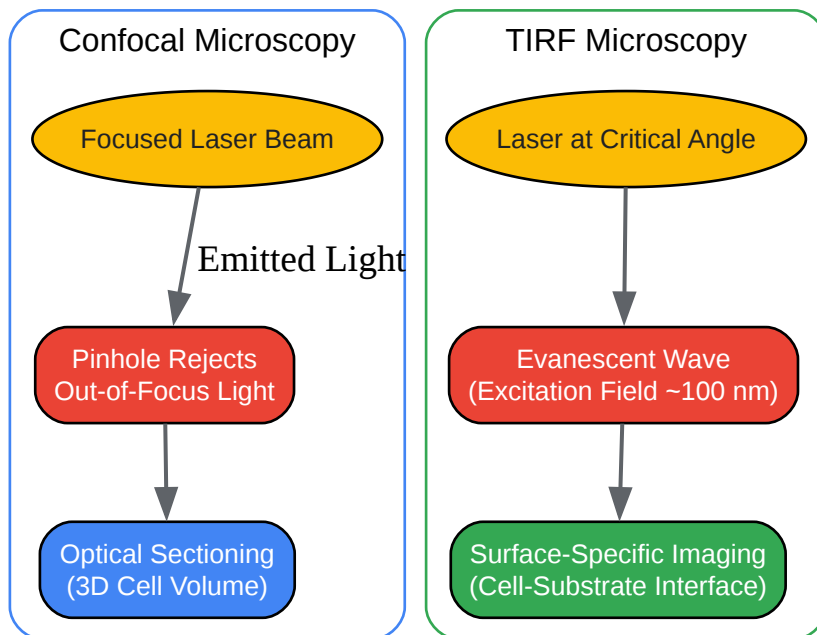
Visualizations: Workflows and Concepts

Experimental Workflow for Live-Cell Imaging with Lifeact

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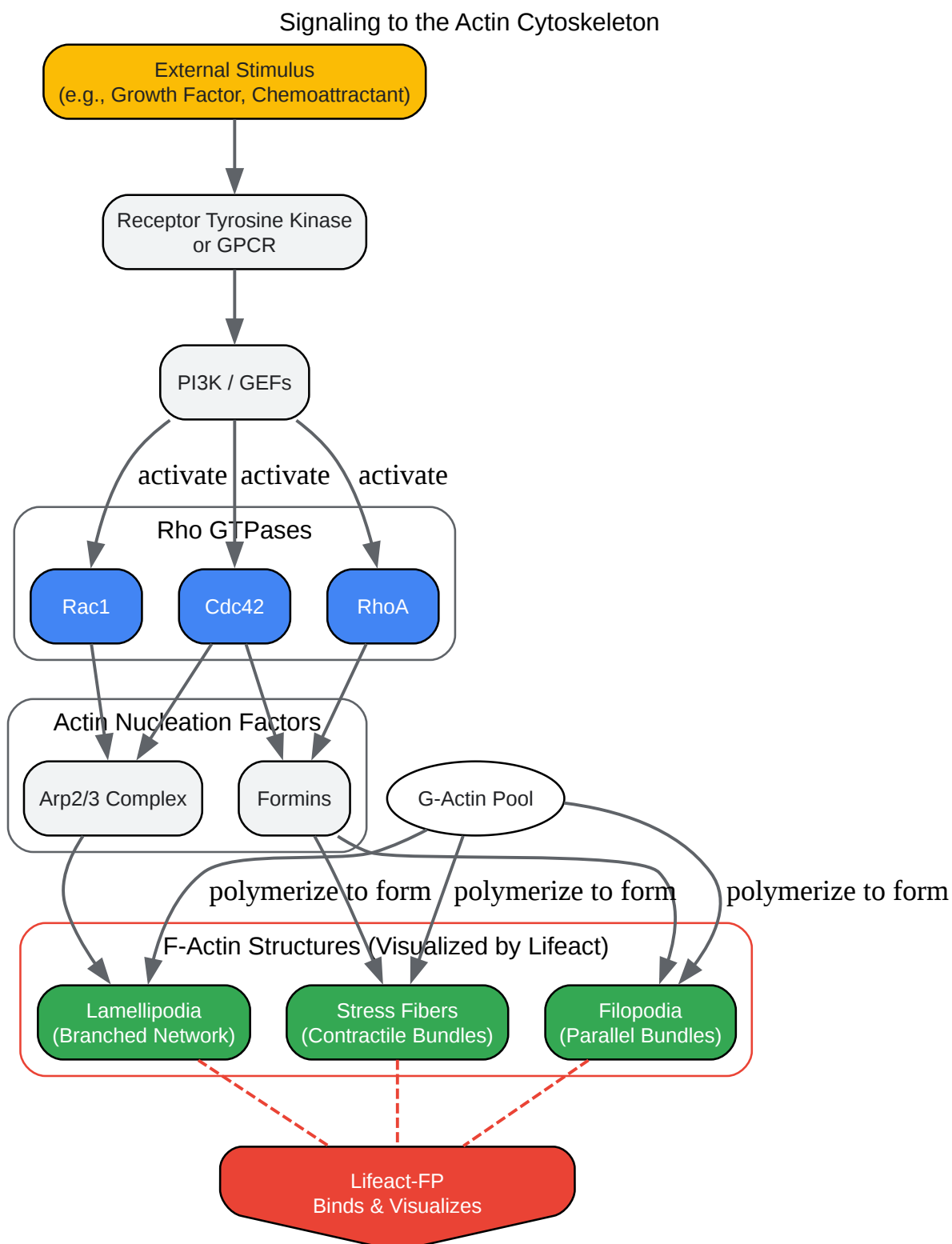
Caption: A flowchart of the experimental workflow for visualizing actin dynamics using Lifeact.

Conceptual Comparison: Confocal vs. TIRF Microscopy



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Caption: A diagram comparing the principles of Confocal and TIRF microscopy for Lifeact imaging.



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Caption: A simplified signaling pathway leading to actin reorganization visualized by Lifeact.

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